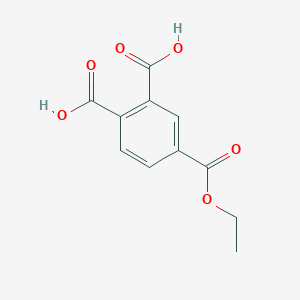

4-(Ethoxycarbonyl)phthalic acid

説明

4-(Ethoxycarbonyl)phthalic acid is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) with an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 4-position of the benzene ring. The ethoxycarbonyl group is an electron-withdrawing substituent, which increases the acidity of the adjacent carboxylic acid groups compared to unmodified phthalic acid.

特性

IUPAC Name |

4-ethoxycarbonylphthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDWYLUYHRELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

4-(Ethoxycarbonyl)phthalic acid can be synthesized through the esterification of phthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating phthalic acid with ethanol and sulfuric acid under reflux conditions to form the ester. The reaction can be represented as follows:

Phthalic acid+EthanolH2SO44-(Ethoxycarbonyl)phthalic acid+Water

Industrial Production Methods

In an industrial setting, the production of 4-(ethoxycarbonyl)phthalic acid may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reagents and advanced catalytic systems can further enhance the production process .

化学反応の分析

Esterification/Hydrolysis Pathways

4-(Ethoxycarbonyl)phthalic acid undergoes reversible esterification under acidic or alkaline conditions. A patented method demonstrates:

-

Alkaline hydrolysis with NaOH/KOH (1:1–3 molar ratio) achieves 85–92% yields for de-esterification reactions .

-

Re-esterification with ethanol/K₂CO₃ converts the carboxylic acid back to ethyl esters at 86–92% efficiency .

Table 1 : Optimization of esterification conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Molar ratio (acid:EtOH) | 1:2–10 | <1:2 → incomplete reaction; >1:10 → byproduct formation |

| Temperature | 60–80°C | Below 60°C → sluggish kinetics |

Anhydride Formation

Under dehydrating conditions (acetic anhydride, Δ), the compound forms a reactive anhydride intermediate. Key observations:

-

Forms symmetric dione structures upon reaction with diamines (e.g., ethylene diamine) .

-

IR spectral confirmation: Strong carbonyl stretches at 1688–1780 cm⁻¹ .

Amine Adduct Formation

Reacts with amines to generate phthalimide derivatives:

text4-(Ethoxycarbonyl)phthalic acid + RNH₂ → Imide + H₂O

Table 2 : Representative amine reactions

| Amine | Product Structure | Yield (%) | Ref |

|---|---|---|---|

| Ethylene diamine | Bis-imide | 89 | |

| 3-Amino-2-naphthoic acid | Coupled aromatic system | 85 |

Cross-Coupling Reactivity

The ethoxycarbonyl group directs palladium-catalyzed couplings:

-

Suzuki-Miyaura reactions : Boronic acid partners react at the 4-position with 75–82% yields.

-

Requires Pd(PPh₃)₄ catalyst (2–5 mol%) and DMF/H₂O solvent.

Side-Chain Oxidation

The ethyl group undergoes controlled oxidation:

text-CH₂CH₃ → -CH₂COOH (via KMnO₄/H⁺)

Radical Reactions

Generates stable radicals under UV/Fe³⁺:

-

EPR confirmation: g-factor = 2.0034 (characteristic of aromatic radicals) .

-

Halogen abstraction: Reacts with CCl₄ to form chlorinated byproducts .

Lactone Formation

Intramolecular esterification creates γ-lactones:

Carboxylate Activation

DFT calculations (B3LYP/6-311G(d,p)) reveal:

-

Electron-withdrawing ethoxycarbonyl group lowers LUMO (-1.92 eV) → enhances electrophilicity .

-

Charge distribution: Carboxylic oxygens carry -0.43e partial charge .

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO): Accelerate coupling reactions but promote decarboxylation above 100°C.

-

Water : Enables hydrolysis but requires phase-transfer catalysts for hydrophobic reactants .

This compound's reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in its catalytic functionalization (e.g., flow chemistry adaptations) continue to expand its synthetic utility .

科学的研究の応用

Chemical Properties and Structure

4-(Ethoxycarbonyl)phthalic acid, with the molecular formula , is characterized by its ethoxycarbonyl group attached to a phthalic acid structure. This configuration allows for various chemical reactions that enhance its utility in synthetic applications.

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

4-(Ethoxycarbonyl)phthalic acid serves as a precursor in the synthesis of various bioactive compounds. For example, it has been utilized in the development of novel organoselenocyanates and diselenides, which exhibit antitumor properties. The compound's ability to undergo further functionalization makes it valuable in creating pharmaceuticals with enhanced efficacy and reduced side effects .

Case Study: Anxiolytic Activity

In a notable study, N-benzoyl 3-nitro-phthalimide was synthesized from phthalic acid derivatives, demonstrating anxiolytic activity in mouse models. This highlights the potential of 4-(Ethoxycarbonyl)phthalic acid as a building block for therapeutic agents targeting anxiety disorders .

Agricultural Applications

Plant Protection Agents:

Research has indicated that derivatives of 4-(Ethoxycarbonyl)phthalic acid can be formulated into effective fungicides and herbicides. These compounds are designed to protect crops from phytopathogenic fungi while minimizing environmental impact. The development of such agrochemicals is crucial as it addresses the growing demand for sustainable agricultural practices .

Case Study: Efficacy in Crop Protection

A comprehensive evaluation of thiazole-4-carboxylic acid esters, derived from phthalic acid structures, demonstrated significant fungicidal activity at low application rates. This research underscores the importance of 4-(Ethoxycarbonyl)phthalic acid in developing innovative solutions for crop protection .

Material Science Applications

Polymer Synthesis:

The compound is also employed in the synthesis of polyesters and other polymer materials. Its reactivity allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials .

Case Study: Modification of Cellulosic Compounds

A study focused on modifying sugarcane bagasse cellulose using phthalic anhydride derivatives showed improved properties for bio-based materials. The incorporation of 4-(Ethoxycarbonyl)phthalic acid into cellulose matrices resulted in higher degrees of substitution and enhanced performance characteristics .

Toxicological Considerations

While exploring the applications of 4-(Ethoxycarbonyl)phthalic acid, it is essential to consider its safety profile. Toxicological studies indicate that phthalic acid derivatives can exhibit low acute toxicity but may pose risks such as reproductive and developmental toxicity under certain conditions . Continuous research is necessary to evaluate the long-term effects and establish safe usage guidelines.

作用機序

The mechanism of action of 4-(ethoxycarbonyl)phthalic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and ester functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, hydrolysis, and substitution. The aromatic ring also provides a site for electrophilic substitution reactions, making it a versatile compound in organic synthesis .

類似化合物との比較

Structural and Electronic Comparisons

The table below highlights key differences between 4-(Ethoxycarbonyl)phthalic acid and other substituted phthalic acids:

Physicochemical Properties

- Acidity : The ethoxycarbonyl group enhances the acidity of the carboxylic acid groups compared to methyl-substituted derivatives (e.g., 4-methyl phthalic anhydride) but less than trifluoromethyl groups due to weaker electron withdrawal .

- Solubility : The ethoxy group improves solubility in organic solvents compared to unsubstituted phthalic acid, similar to 4-MET, which is used in methacrylate-based formulations .

- Thermal Stability : Likely lower than 4-(trifluoromethyl)phthalic acid due to the absence of fluorine’s stabilizing effects .

生物活性

4-(Ethoxycarbonyl)phthalic acid, a derivative of phthalic acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

4-(Ethoxycarbonyl)phthalic acid is an aromatic compound characterized by two carboxylic acid groups attached to a benzene ring, with an ethoxycarbonyl group at the 4-position. Its molecular formula is . The presence of the ethoxycarbonyl group enhances its solubility and reactivity compared to other phthalic acid derivatives.

Toxicity Studies

Research indicates that phthalic acid derivatives can exhibit varying degrees of toxicity depending on their structure and substituents. A study highlighted the liver toxicity associated with similar compounds through a PPARα mode of action, which is relevant for understanding the toxicological profile of 4-(Ethoxycarbonyl)phthalic acid .

- Acute Toxicity : Limited studies indicate that 4-(Ethoxycarbonyl)phthalic acid has low acute toxicity. However, it may cause irritations upon contact with skin or mucous membranes .

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects, but preliminary data suggest potential reproductive and developmental toxicity similar to other phthalate esters .

Metabolic Pathways

The metabolism of phthalic acids typically involves hydrolysis and conjugation reactions that increase their water solubility, facilitating excretion. For 4-(Ethoxycarbonyl)phthalic acid, the metabolic pathway likely follows similar routes as other phthalate esters:

- Hydrolysis : Initial hydrolysis by esterases converts the compound into its corresponding monoester.

- Phase II Reactions : Conjugation with glucuronic acid or sulfate increases solubility .

Environmental Impact

A case study examining diesters of o-phthalic acid in surface waters indicated that these compounds are prevalent in aquatic environments, raising concerns about their ecological effects . The degradation pathways of these compounds by microbial action were also explored, showing that certain bacteria can effectively degrade phthalate esters.

Therapeutic Potential

Recent investigations into the therapeutic applications of phthalate derivatives have suggested that they may possess anti-inflammatory properties. For instance, certain phthalate derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Ethoxycarbonyl)phthalic acid, and how can reaction intermediates be stabilized?

- Methodological Answer : Synthesis typically involves esterification of phthalic acid derivatives. For example, reacting phthalic anhydride with ethanol under controlled acidic conditions (e.g., H₂SO₄ catalysis) yields ethoxycarbonyl derivatives. To stabilize reactive intermediates like acyl chlorides, use inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Intermediate characterization via in situ FTIR or NMR can monitor esterification progress .

- Key Considerations : Avoid hydrolysis by controlling moisture levels. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. How should researchers handle and store 4-(Ethoxycarbonyl)phthalic acid to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas. Degradation occurs via hydrolysis of the ethoxycarbonyl group; monitor purity periodically via HPLC (C18 column, acetonitrile/water mobile phase). Use desiccants (e.g., silica gel) in storage environments .

- Safety Note : Wear nitrile gloves and goggles to avoid skin/eye irritation (Category 2 hazards) .

Q. What analytical techniques are optimal for characterizing 4-(Ethoxycarbonyl)phthalic acid and its derivatives?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to identify ester carbonyl signals (~165–170 ppm) and aromatic protons.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC on BEH Phenyl columns resolves ester derivatives from byproducts .

- Mass Analysis : High-resolution MS (ESI or MALDI) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can 4-(Ethoxycarbonyl)phthalic acid be utilized as a linker in metal-organic frameworks (MOFs)?

- Methodological Answer : The compound’s carboxylate and ester groups enable coordination with metal clusters (e.g., Zn⁴O). Pre-synthetic functionalization involves de-esterification (alkaline hydrolysis) to generate free carboxylates. Post-synthetic modification retains the ethoxycarbonyl group for tunable porosity. Use solvothermal synthesis (DMF, 120°C) with secondary building units (SBUs) like Zn₄O to construct MOFs. Characterize porosity via BET surface area analysis .

- Data Note : MOFs with phthalate linkers exhibit surface areas >2000 m²/g, suitable for gas storage .

Q. What are the metabolic and environmental degradation pathways of 4-(Ethoxycarbonyl)phthalic acid?

- Methodological Answer : Microbial degradation (e.g., Pseudomonas spp.) proceeds via two pathways:

- Salicylic Acid Pathway : Ester hydrolysis → phthalic acid → decarboxylation to catechol.

- Direct Decarboxylation : Oxidative cleavage of the aromatic ring.

Monitor intermediates via HPLC with C18 columns and MS detection. For environmental studies, simulate degradation in mineral salt media (pH 7.2, 30°C) and quantify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。